molecular formula C12H13N3 B1429722 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline CAS No. 1216284-09-1

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

Cat. No.: B1429722
CAS No.: 1216284-09-1
M. Wt: 199.25 g/mol
InChI Key: CKYSIAQDFVGTOX-UHFFFAOYSA-N
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Description

3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline (CAS 1216284-09-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound features a dihydropyrroloimidazole scaffold, a privileged structure found in molecules with a broad spectrum of biological activities . Its primary research application is as a key synthetic intermediate for the development of novel antimicrobial agents. Researchers utilize this aniline derivative to create quaternary salts that have demonstrated significant in vitro antibacterial and antifungal activity against challenging pathogens, including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , and Cryptococcus neoformans . The aromatic amine functional group provides a versatile handle for further functionalization, allowing for the construction of compound libraries for structure-activity relationship (SAR) studies. The pyrrolo[1,2-a]imidazole core is of significant interest in organic synthesis, with modern methods for its construction including cyclocondensation, [3+2] cycloaddition, and photocatalytic annulation reactions . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c13-10-4-1-3-9(7-10)11-8-14-12-5-2-6-15(11)12/h1,3-4,7-8H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYSIAQDFVGTOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolo[1,2-a]imidazole Core

  • The fused pyrroloimidazole ring is typically synthesized via condensation reactions involving precursors such as 5-methoxy-3,4-dihydro-2H-pyrrole or related cyclic amines with amino-substituted aryl ketones or aldehydes.
  • For example, condensation of 5-methoxy-3,4-dihydro-2H-pyrrole with 2-amino-1-arylethanone derivatives under controlled conditions yields 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles.
  • The reaction often proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclization and dehydration steps, facilitated by mild heating and sometimes acid catalysis.

Cyclization and Oxidation Steps

  • Intramolecular cyclization is often catalyzed by organic bases such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or inorganic bases like potassium carbonate.
  • Oxidation steps, when required, use oxidants such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) to facilitate ring closure or to stabilize the aromatic system.
  • Reactions are typically conducted under inert atmosphere (nitrogen) to prevent side reactions.

Representative Synthetic Route (Conceptual)

Step Reaction Type Reagents/Conditions Outcome
1 Condensation 5-methoxy-3,4-dihydro-2H-pyrrole + 2-amino-1-(4-aminophenyl)ethanone, mild acid catalysis, solvent (ethanol/methanol), room temp to reflux Formation of intermediate with pyrroloimidazole core and aniline substituent
2 Cyclization DBU or base, ethanol, 50-80 °C Intramolecular cyclization to form fused ring system
3 Oxidation (if needed) DDQ, organic solvent (THF, dioxane), 40-70 °C, nitrogen atmosphere Aromatization and stabilization of the heterocyclic system
4 Purification Filtration, recrystallization, chromatography Isolation of pure 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

Detailed Mechanistic Insights

  • The initial condensation involves nucleophilic attack of the amino group on the ketone carbonyl, forming an imine intermediate.
  • Subsequent intramolecular nucleophilic attack by the pyrrole nitrogen on the imine carbon leads to ring closure.
  • Elimination of water and rearrangement stabilize the bicyclic system.
  • The aniline group remains intact during these steps, providing a handle for further functionalization or biological activity.
  • Oxidation with DDQ facilitates the formation of aromatic character in the fused ring, enhancing stability and electronic properties.

Research Findings and Optimization

  • Studies indicate that solvent choice (ethanol, methanol, THF) and base selection (DBU, triethylamine) critically affect reaction rates and yields.
  • Reaction temperature optimization (typically 50-80 °C) balances reaction completion and side product formation.
  • Use of inert atmosphere prevents oxidation of sensitive intermediates.
  • Prolonged reaction times (from hours to days) may be necessary for complete conversion depending on substrate solubility and reactivity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Purpose/Outcome Notes
Condensation 5-methoxy-3,4-dihydro-2H-pyrrole + 2-amino-1-(4-aminophenyl)ethanone, acid catalyst, ethanol/methanol, RT to reflux Formation of pyrroloimidazole intermediate with aniline Key step for ring and substituent formation
Cyclization DBU or base, ethanol, 50-80 °C Intramolecular ring closure Efficient cyclization critical for bicyclic system
Oxidation DDQ, THF or dioxane, 40-70 °C, nitrogen atmosphere Aromatization of fused ring Enhances stability and electronic properties
Purification Filtration, recrystallization, chromatography Isolation of pure compound Ensures compound purity for research or application

Chemical Reactions Analysis

Types of Reactions

3-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aniline group allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitration using a mixture of sulfuric and nitric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have indicated that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole exhibit significant antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains. In one study, the antibacterial activity of synthesized compounds was evaluated using the agar diffusion method, revealing notable zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
The structural characteristics of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline suggest potential anticancer applications. Research has demonstrated that derivatives can inhibit the proliferation of cancer cell lines like K562 and MCF-7. The mechanism often involves inducing apoptosis through various pathways, including oxidative stress and disruption of cell cycle progression .

Neuroprotective Effects
Another promising area is the neuroprotective effects of pyrrolo[1,2-a]imidazole derivatives. Studies suggest that these compounds can protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Materials Science Applications

Electrochemical Applications
The unique properties of this compound make it suitable for use in electrochemical applications. Its ability to form stable ionic liquids has been explored for use as electrolytes in batteries and fuel cells. The compound's stability and conductivity are critical factors that enhance the performance of electrochemical systems .

Polymer Chemistry
In polymer science, the incorporation of pyrrolo[1,2-a]imidazole units into polymer backbones has been investigated for creating materials with enhanced thermal stability and mechanical properties. These polymers can be utilized in coatings and composite materials where durability is essential .

Case Studies

Study Application Findings
Gaikwad et al. (2022)Antimicrobial ActivityIdentified significant antibacterial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) lower than standard antibiotics .
IUCrData (2020)Electrochemical PropertiesCharacterized the crystal structure revealing stability under electrochemical conditions; suggested applications in ionic liquids .
PMC (2020)Anticancer PropertiesDemonstrated inhibition of K562 cell proliferation through apoptosis pathways; potential for further development as cancer therapeutics .

Mechanism of Action

The mechanism of action of 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, derivatives of this compound have been shown to inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways involved in cell proliferation and survival .

Biological Activity

3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline, also known as 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline, is a compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article reviews the biological activity of this compound based on recent research findings.

  • IUPAC Name : 4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
  • Molecular Formula : C12H13N3
  • CAS Number : 1216067-81-0
  • Molecular Weight : 199.25 g/mol
  • Physical Form : Solid

Biological Activity Overview

The compound has been studied for its effects on various cancer cell lines and its potential as an anti-inflammatory agent. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells. Research indicates that it may inhibit specific kinases involved in cell proliferation and survival.
  • Cell Lines Tested :
    • MCF7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
    Cell LineIC50 (µM)Reference
    MCF710.5
    A54915.7
    HepG212.3
  • Case Studies :
    • A study by Wei et al. demonstrated that derivatives of this compound showed significant growth inhibition in MCF7 and A549 cell lines with IC50 values ranging from 10 to 20 µM, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin which has an IC50 of approximately 0.5 µM .
    • Another study highlighted the compound's ability to induce apoptosis through caspase activation pathways, suggesting a mechanism that could be leveraged for therapeutic purposes .

Anti-inflammatory Activity

Research has indicated that the compound may also possess anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Inflammatory MarkerInhibition (%)Reference
TNF-alpha45%
IL-630%

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The imidazole ring contributes to its interaction with biological targets.
  • Substituents on the aniline moiety can enhance or reduce activity; for example, adding electron-withdrawing groups has been shown to increase potency against certain cancer cell lines .

Q & A

Q. What are the established synthetic routes for 3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline, and how do reaction conditions influence yields?

The synthesis of pyrrolo[1,2-a]imidazole derivatives often involves cyclocondensation or recyclization strategies. For example:

  • Cyclocondensation of 2-methoxypyrroline with aminoacetonitrile hydrochloride in refluxing isopropanol yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride, a precursor to the target compound .
  • Recyclization of 1,3-oxazole-4-carbonitriles via hydrazine hydrate generates 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amines with yields influenced by solvent polarity and temperature .
  • Microwave-assisted methods can improve reaction efficiency, as seen in the synthesis of halogenated analogs (e.g., 82% yield for 2-chloro derivatives under microwave irradiation) .

Q. Key Factors for Optimization :

  • Solvent choice (e.g., MeCN for cyclization vs. DMF for reductions).
  • Temperature control to avoid side reactions (e.g., decomposition above 120°C).
  • Catalytic additives (e.g., NaBH4 for partial reduction of imidazolium salts) .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for validation?

  • X-ray crystallography : Used to determine bond angles (e.g., C3–N1–C1 = 108.01°, C3–N2–C2 = 104.03°) and hydrogen-bonding patterns critical for confirming stereochemistry .
  • LC-MS and HPLC : Essential for purity assessment and retention time analysis (e.g., LCMS: m/z 754 [M+H]⁺; HPLC retention time: 1.32 minutes under QC-SMD-TFA05 conditions) .
  • NMR spectroscopy : ¹H/¹³C NMR data confirm substitution patterns, such as distinguishing between aryl and heteroaromatic protons .

Methodological Note : For crystalline derivatives, SHELX software (e.g., SHELXL) is recommended for refinement, leveraging high-resolution data to resolve torsional ambiguities .

Advanced Research Questions

Q. What mechanistic insights explain its role as an organocatalyst in asymmetric synthesis?

this compound derivatives act as chiral organocatalysts in enantioselective reactions. For example:

  • Dynamic stereoselective phosphoramidation : The pyrroloimidazole scaffold facilitates P-stereogenic center formation in nucleoside analogs via non-covalent interactions (e.g., hydrogen bonding with substrates) .
  • Enantioselective Black rearrangement : Chiral esters of this compound achieve >90% ee by stabilizing transition states through π-π stacking and steric shielding .

Q. Experimental Design Tips :

  • Use chiral HPLC to monitor enantiomeric excess.
  • Perform kinetic studies under varying temperatures to elucidate activation parameters.

Q. How does this compound inhibit NLRP3 inflammasome activation, and what are conflicting findings in preclinical models?

  • Mechanism : The sulfonamide derivative (6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-sulfonamide) blocks ASC speck formation, a key step in NLRP3 assembly, by targeting ATPase activity .
  • Contradictions :
    • In murine macrophages, IC₅₀ values range from 0.1–2.0 µM depending on stimulus (e.g., LPS vs. ATP) .
    • In vivo efficacy varies between inflammation models (e.g., reduced IL-1β in peritonitis but limited effect in gouty arthritis), suggesting tissue-specific bioavailability .

Q. Resolution Strategy :

  • Conduct pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
  • Compare transcriptomic responses across models to identify off-target effects.

Q. What structure-activity relationships (SARs) govern its antitumor activity, particularly against prostate cancer?

  • Critical Substituents :
    • 3-Aryl groups : Bulky substituents (e.g., 4-trifluoromethylphenyl) enhance androgen receptor (AR) binding affinity, reducing nuclear localization in castration-resistant prostate cancer (CRPC) .
    • 6,7-Dihydro ring : Saturation improves metabolic stability compared to fully aromatic analogs (e.g., t₁/₂ increased from 2.1 to 6.8 hours in hepatic microsomes) .

Q. SAR Table :

DerivativeAR Binding IC₅₀ (nM)Metabolic Stability (t₁/₂, h)
3-(4-FPh)58 ± 42.1
3-(4-CF₃Ph)12 ± 16.8

Q. Experimental Validation :

  • Use AR translocation assays (e.g., immunofluorescence in LNCaP cells).
  • Perform CYP450 inhibition screening to prioritize candidates .

Q. How can data discrepancies in its antiviral activity be addressed, particularly regarding RdRp inhibition?

  • Conflict : While some derivatives show antiviral activity (e.g., IC₅₀ = 13.0 µM against BVDV), direct RdRp inhibition is not observed in vitro, suggesting indirect mechanisms (e.g., host factor modulation) .
  • Resolution Approaches :
    • Proteomics profiling : Identify host proteins interacting with the compound (e.g., HSP90, which stabilizes viral replication complexes).
    • CRISPR screening : Knock out putative targets to confirm mechanism.

Q. What strategies improve its solubility and bioavailability for in vivo studies?

  • Salt Formation : Hydrochloride salts increase aqueous solubility (e.g., 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine hydrochloride: 12 mg/mL vs. 0.3 mg/mL for free base) .
  • Prodrug Design : Esterification of the aniline group (e.g., methyl carbamate derivatives) enhances intestinal absorption .
  • Nanoformulation : Lipid nanoparticles improve plasma AUC by 3-fold in rodent models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)aniline

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